![molecular formula C7H13N3OS B12543851 5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione CAS No. 145163-40-2](/img/structure/B12543851.png)
5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. . The presence of the diethylamino group and the thione functionality in its structure makes it a compound of interest for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione typically involves the reaction of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione with formaldehyde solution and primary aromatic amines or 1-substituted piperazines in ethanol at room temperature . The reaction yields the corresponding N-Mannich bases, which are then further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione has several scientific research applications:
作用机制
The mechanism of action of 5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The exact molecular pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms.
相似化合物的比较
Similar Compounds
Uniqueness
5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione is unique due to its specific combination of the diethylamino group and the thione functionality, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader spectrum of antimicrobial and antiproliferative activities .
属性
CAS 编号 |
145163-40-2 |
|---|---|
分子式 |
C7H13N3OS |
分子量 |
187.27 g/mol |
IUPAC 名称 |
5-(diethylaminomethyl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C7H13N3OS/c1-3-10(4-2)5-6-8-9-7(12)11-6/h3-5H2,1-2H3,(H,9,12) |
InChI 键 |
NMSBCRKBGPIAFQ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC1=NNC(=S)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


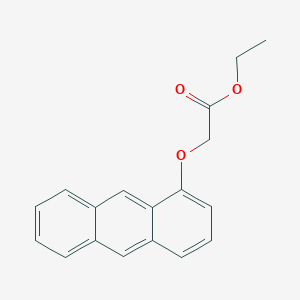

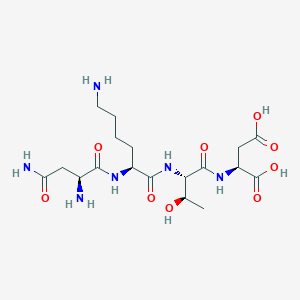
![1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene](/img/structure/B12543793.png)
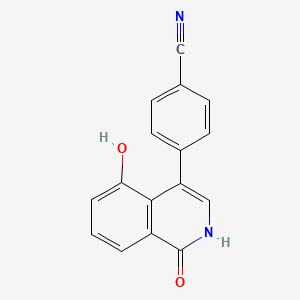
![N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline](/img/structure/B12543805.png)

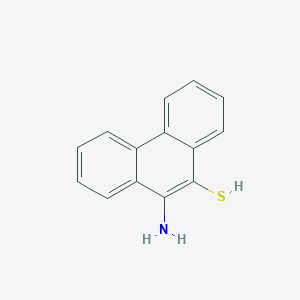
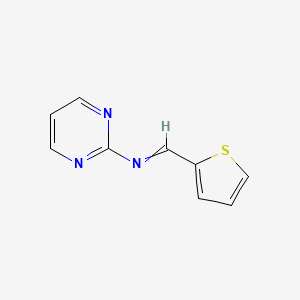

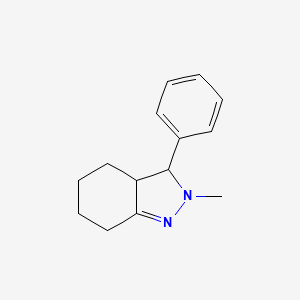
![Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]-](/img/structure/B12543854.png)
![Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester](/img/structure/B12543862.png)
![Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane](/img/structure/B12543870.png)
